

Spectroscopic Profile of Laurolactam: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Laurolactam** (Azacyclotridecan-2-one), a key monomer in the production of Nylon-12 and other copolyamides. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of **Laurolactam**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data for Laurolactam



| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|------------------------|---------------|------------------------------------|
| ~3.2 | Multiplet | -CH ₂ -N- |
| ~2.2 | Multiplet | -CH ₂ -C=O |
| ~1.6 | Multiplet | -CH2-CH2-N- |
| ~1.3 | Broad Singlet | -(CH ₂) ₈ - |
| ~6.5 | Broad Singlet | -NH- |

¹³C NMR Spectroscopic Data for **Laurolactam**

| Chemical Shift (δ) ppm | Assignment |
|------------------------|------------------------------------|
| ~178 | C=O (Amide Carbonyl) |
| ~40 | -CH ₂ -N- |
| ~36 | -CH ₂ -C=O |
| ~29 | -(CH ₂) ₈ - |
| ~25 | -(CH ₂) ₈ - |
| ~23 | -(CH ₂) ₈ - |

Infrared (IR) Spectroscopy

Key IR Absorption Bands for Laurolactam



| Wavenumber (cm⁻¹) | Intensity | Assignment |
|-------------------|---------------|--|
| ~3300 | Strong, Broad | N-H Stretch (Amide) |
| ~2925 | Strong | C-H Stretch (Asymmetric, CH ₂) |
| ~2855 | Strong | C-H Stretch (Symmetric, CH ₂) |
| ~1650 | Strong | C=O Stretch (Amide I) |
| ~1550 | Strong | N-H Bend (Amide II) |
| ~1465 | Medium | C-H Bend (Scissoring, CH ₂) |

Mass Spectrometry (MS)

Mass Spectrometric Data for Laurolactam

| m/z | Relative Intensity | Assignment |
|-----|--------------------|---|
| 197 | High | [M] ⁺ (Molecular Ion) |
| 180 | Moderate | [M-NH ₃] ⁺ |
| 152 | Moderate | [M-C₂H₅NO]+ |
| 138 | Moderate | [M-C ₃ H ₇ NO] ⁺ |
| 112 | Moderate | [M-C ₅ H ₉ NO] ⁺ |
| 98 | High | [C ₆ H ₁₂ N] ⁺ |
| 84 | High | [C5H10N]+ |
| 55 | High | [C4H7]+ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of Laurolactam (5-10 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

- Instrument: 300 MHz or 400 MHz NMR Spectrometer.
- Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-15 ppm.
- Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

¹³C NMR Spectroscopy:

- Instrument: 75 MHz or 100 MHz NMR Spectrometer.
- Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024-4096.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.



• Processing: The FID is processed with a Fourier transform, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the deuterated solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of Laurolactam is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

FT-IR Spectroscopy:

- Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.
- · Parameters:
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Analysis: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

 A dilute solution of Laurolactam is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Mass Spectrometry:

 Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).







• Parameters (for EI):

• Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40-500.

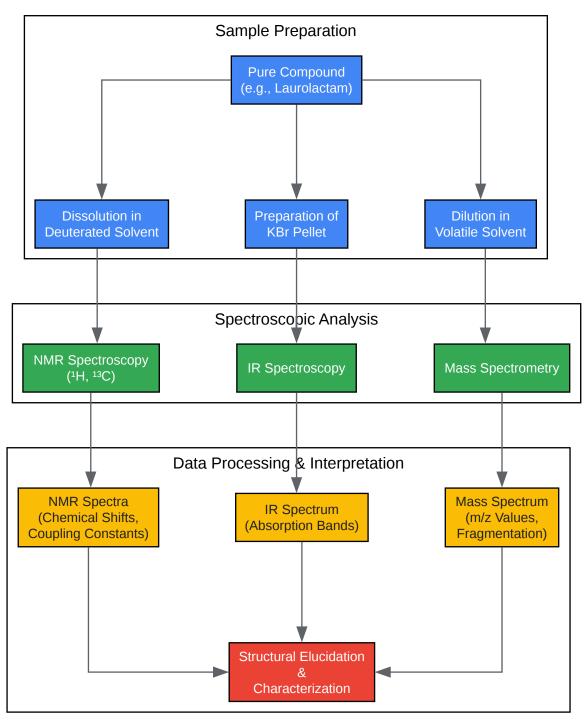
 Analysis: The sample is introduced into the ion source (e.g., via direct insertion probe or gas chromatography inlet). The resulting mass spectrum shows the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Laurolactam**.



General Spectroscopic Analysis Workflow



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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.



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